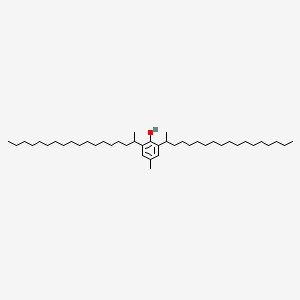
2,6-Bis(1-methylheptadecyl)-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1-methylheptadecyl)-p-cresol is a synthetic organic compound known for its antioxidant properties. It is a derivative of p-cresol, where two 1-methylheptadecyl groups are attached to the 2 and 6 positions of the aromatic ring. This compound is used in various industrial applications due to its ability to inhibit oxidation processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol typically involves the alkylation of p-cresol with 1-methylheptadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using industrial-scale distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(1-methylheptadecyl)-p-cresol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1-methylheptadecyl)-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels and lubricants to enhance their shelf life and performance.
Wirkmechanismus
The antioxidant effect of 2,6-Bis(1-methylheptadecyl)-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating chain reactions that lead to oxidative damage. The compound’s bulky alkyl groups also help in stabilizing the radical formed after hydrogen donation, enhancing its antioxidant efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Tert-Butylhydroquinone (TBHQ): Used as a preservative for unsaturated vegetable oils and many edible animal fats.
Uniqueness
2,6-Bis(1-methylheptadecyl)-p-cresol is unique due to its long alkyl chains, which provide enhanced solubility in non-polar solvents and improved stability in various applications. Its structure allows for better interaction with hydrophobic environments, making it particularly effective in industrial applications where long-term stability is crucial.
Eigenschaften
CAS-Nummer |
5012-62-4 |
|---|---|
Molekularformel |
C43H80O |
Molekulargewicht |
613.1 g/mol |
IUPAC-Name |
4-methyl-2,6-di(octadecan-2-yl)phenol |
InChI |
InChI=1S/C43H80O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(4)41-36-38(3)37-42(43(41)44)40(5)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-37,39-40,44H,6-35H2,1-5H3 |
InChI-Schlüssel |
GXUYCJJDHBJKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C(C)CCCCCCCCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















